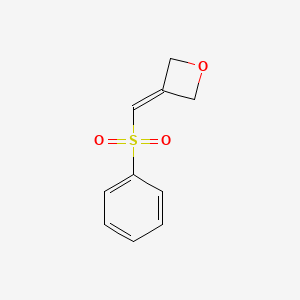

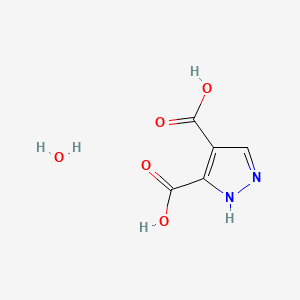

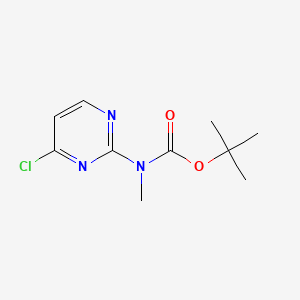

![molecular formula C11H12N2O4 B567532 1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione CAS No. 1253792-09-4](/img/structure/B567532.png)

1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . They are divided into 1,2-, 1,3-, and 1,4-oxazines depending on the relative arrangement of oxygen and nitrogen atoms in the ring .

Synthesis Analysis

Methods for the synthesis of 1,3-oxazines are found in the literature employing nitriles, amides, carboxylic acids, aldehydes, 3-aminopropanol, N-thioacyl-1,3-amino alcohols, 2,3-allenamides as the starting materials .Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure and the conditions under which it is reacted. Organocatalyzed [4 + 2] annulation of CO2/COS with allenamides is reported to synthesize 1,3-oxazine-2,4-diones and 1,3-thiazine-2,4-diones in moderate to excellent yields under mild reaction conditions .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Oxazines, including 1,2-oxazines and their derivatives, are synthesized through the dehydration of dihydro-oxazines, which themselves are obtained from the cyclization of certain keto-nitroso compounds. These compounds, such as 1,2-oxazines, play a crucial role as intermediates in various chemical reactions and have been studied for their potential as chiral synthons. The method of preparation and the chemical reactivity of oxazines illustrate their importance in organic synthesis, providing pathways to synthesize complex molecules with significant biological activities (Sainsbury, 1991).

Biological Applications

Oxazine derivatives demonstrate a range of biological activities, including antibacterial, antituberculous, and anthelmintic properties. These activities can be modulated by structural changes, highlighting the potential of oxazine compounds in therapeutic applications. The study on 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones reveals their diverse biological effects, underscoring the possibility of these compounds being developed into drugs or agrochemical agents (Waisser & Kubicová, 1993).

Potential in Drug Discovery

The exploration of oxazine compounds extends to their role in drug discovery, where they serve as key scaffolds in the synthesis of biologically active molecules. Their structural versatility enables the creation of compounds with targeted actions against various diseases. Research on hybrid catalysts towards the synthesis of pyrano[2,3-d]pyrimidine-2-ones/2,4-diones highlights the ongoing interest in utilizing oxazine derivatives for medicinal chemistry, pointing towards their broad applicability in creating lead molecules for pharmaceutical development (Parmar, Vala, & Patel, 2023).

Mécanisme D'action

Target of Action

Similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxides have been reported to interact with various targets including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .

Mode of Action

It is synthesized via organocatalyzed [4 + 2] annulation of co2/cos with allenamides . This process features high regio- and chemo-selectivity, step-economy, facile scalability, and easy product derivatization .

Biochemical Pathways

Similar compounds have been reported to affect a variety of biochemical pathways related to their pharmacological activities .

Result of Action

Similar compounds have shown various degrees of cell proliferation inhibition .

Propriétés

IUPAC Name |

1-(2-methoxyethyl)-7-methylpyrido[2,3-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-7-3-4-8-9(12-7)13(5-6-16-2)11(15)17-10(8)14/h3-4H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUDQVWTHGYSIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)OC(=O)N2CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

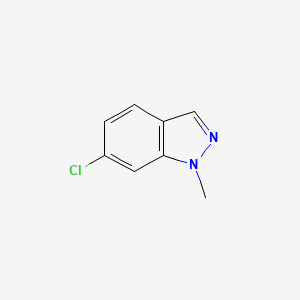

![6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B567459.png)

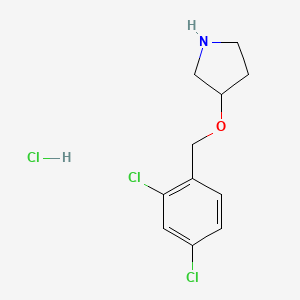

![7-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B567465.png)

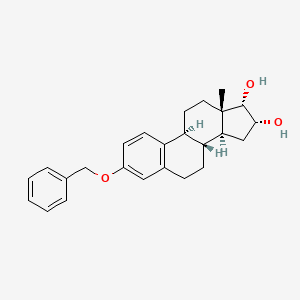

![(3aR,8aR)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B567467.png)

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B567470.png)